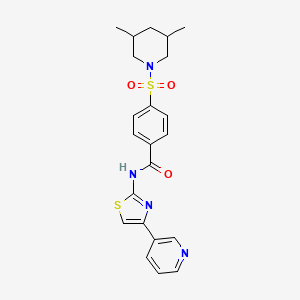

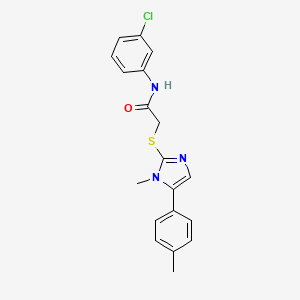

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic amide derivatives typically involves a reaction between an amine and an activated carboxylic acid. In the case of compound I, the synthesis was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. This process was characterized using various analytical techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of compound I was extensively studied using single crystal X-ray crystallography, revealing the presence of C–H···N and N–H···N hydrogen bonds that stabilize the crystal packing. The orientation of the chlorophenyl ring in a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, is at a slight angle with respect to the thiazole ring, indicating a planar structure that could be relevant for the interaction with other molecules . The isostructural compounds with halogenated phenyl groups also exhibit a 'V' shape, which is a common feature in such molecules .

Chemical Reactions Analysis

The reactivity of compound I was investigated computationally using density functional theory (DFT) methods. The Fukui function analysis and electrophilicity-based charge transfer methods were employed to examine the interactions between the compound and DNA bases. These studies are crucial for understanding how such compounds might interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonds and C–H···π interactions, contribute to the stability and properties of the crystals. The compounds exhibit moderate antioxidant activity as determined by an ABTS assay and significant antimicrobial activity against various bacterial strains and yeasts, as demonstrated by the microdilution method . The crystallographic data provided for the related compounds further support the understanding of their physical properties, such as the formation of 3-D arrays in the crystal lattice .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of thiazole and imidazole derivatives. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell line, finding some compounds with selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) studied benzothiazolinone acetamide analogs for their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs), highlighting their good light harvesting efficiency and non-linear optical (NLO) activity (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anticonvulsant Activity

Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activity against seizures induced by maximal electroshock (MES), identifying the most active compound in the series as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

Rouifi et al. (2020) synthesized and characterized heterocyclic benzimidazole derivatives, studying their inhibitory properties on carbon steel in HCl solution, showing that these derivatives act as mixed-type inhibitors (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Antimicrobial Activity

Divya et al. (2015) prepared a new class of bis-heterocyclic sulfamoyl acetamides and studied their antimicrobial activity, finding chloro substituted thiazolyl imidazolylsulfamoyl acetamide to be a potential antimicrobial agent (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPFITVCVYWTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![4-(3-allyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2508587.png)